molecular formula C9H6ClIO B11833818 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one

Katalognummer: B11833818
Molekulargewicht: 292.50 g/mol
InChI-Schlüssel: LXQRHPUNRLKWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This particular compound is characterized by the presence of chlorine and iodine substituents at the 4 and 7 positions, respectively

Vorbereitungsmethoden

The synthesis of 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the halogenation of 2,3-dihydro-1H-inden-1-one. The reaction typically involves the use of chlorine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of catalysts to facilitate the halogenation process .

Analyse Chemischer Reaktionen

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-7-iodo-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H6ClIO

Molekulargewicht

292.50 g/mol

IUPAC-Name

4-chloro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2

InChI-Schlüssel

LXQRHPUNRLKWEE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C(C=CC(=C21)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.